MK-571-d6 Sodium Salt

Description

Historical Context and Initial Characterization of MK-571 as a Leukotriene Modulator

MK-571, also known as L-660,711, was originally developed and characterized as a potent, selective, and competitive antagonist of the cysteinyl leukotriene D4 (LTD₄) receptor. medchemexpress.comcaymanchem.comapexbt.com Cysteinyl leukotrienes (CysLTs), which include LTC₄, LTD₄, and LTE₄, are lipid mediators derived from arachidonic acid that play a central role in inflammatory processes. nih.govresearchgate.net Their effects are mediated through G protein-coupled receptors, primarily the cysteinyl leukotriene receptor 1 (CysLT1). nih.govscbt.com

Early pharmacological studies demonstrated that MK-571 effectively blocks the CysLT1 receptor, thereby antagonizing the physiological effects of LTD₄, such as smooth muscle contraction and increases in vascular permeability. apexbt.comtocris.com For instance, it was shown to antagonize LTD₄-induced contractions of guinea pig and human trachea. caymanchem.comtocris.com This selective antagonism established MK-571 as a key pharmacological tool for investigating the role of the CysLT1 receptor in various biological and pathological processes, including inflammation and asthma. caymanchem.compnas.org While it potently blocks LTD₄ and LTE₄ binding, it does not inhibit LTC₄-induced contractions at similar concentrations, highlighting its specificity within the leukotriene pathway. caymanchem.com

Rationale for Deuterated Analogs in Advanced Biological and Methodological Studies

The use of deuterated compounds like MK-571-d6 is a well-established strategy in advanced scientific research for several reasons. Deuterium (B1214612) is a stable isotope of hydrogen that contains a neutron in addition to a proton, effectively doubling its mass without changing its chemical reactivity in most biological contexts. wikipedia.org This subtle change provides significant advantages in analytical and metabolic studies.

Key applications of deuterated analogs include:

Internal Standards in Mass Spectrometry: This is the most common application. thalesnano.com Deuterated compounds are chemically almost identical to their non-deuterated counterparts and thus exhibit similar behavior during extraction, chromatography, and ionization. scioninstruments.comscioninstruments.com However, their increased mass allows them to be distinguished from the analyte by the mass spectrometer. By adding a known quantity of the deuterated standard (e.g., MK-571-d6) to a sample, researchers can accurately quantify the amount of the non-deuterated analyte (e.g., MK-571) by comparing their signal intensities. This corrects for sample loss during preparation and variations in instrument response, leading to highly accurate and reliable measurements. wisdomlib.orgtexilajournal.comclearsynth.com

Metabolic Pathway and Reaction Mechanism Studies: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference, known as the kinetic isotope effect, can slow down the rate of metabolic reactions that involve breaking this bond. wikipedia.org By strategically placing deuterium atoms at sites of metabolic activity, researchers can investigate the metabolic fate of a drug or compound, identify its metabolites, and elucidate enzymatic reaction mechanisms. thalesnano.comclearsynth.com

NMR Spectroscopy: Deuterated solvents are widely used in Nuclear Magnetic Resonance (NMR) spectroscopy to avoid overwhelming solvent signals, allowing for clearer observation of the compound of interest. clearsynth.com

Overview of Key Mechanistic Actions in Diverse Research Paradigms

While originally developed as a CysLT1 receptor antagonist, the utility of MK-571 in research has expanded significantly due to its inhibitory effects on other key cellular proteins, particularly ATP-binding cassette (ABC) transporters.

CysLT1 Receptor Antagonism: As a selective CysLT1 receptor antagonist, MK-571 functions by competitively binding to the receptor, thereby preventing endogenous ligands like LTD₄ from activating it. caymanchem.comscbt.com This blockade disrupts downstream signaling pathways associated with inflammation. scbt.com Research has confirmed its high affinity for the CysLT1 receptor in both human and guinea pig tissues. medchemexpress.comcaymanchem.com It is important to note that MK-571 does not inhibit the CysLT2 receptor at physiological concentrations, underscoring its selectivity for the CysLT1 subtype. ucla.edu

Inhibition of Multidrug Resistance Protein 1 (MRP1/ABCC1): MK-571 is widely used as a potent inhibitor of Multidrug Resistance Protein 1 (MRP1), an ABC transporter that actively pumps a wide range of substrates, including anticancer drugs and conjugated organic anions, out of cells. nih.govtocris.com This efflux activity is a major mechanism of multidrug resistance in cancer cells. MK-571 competitively inhibits the transport of MRP1 substrates. annualreviews.orgpnas.org This action has been leveraged in numerous studies to investigate the function of MRP1 and to enhance the efficacy of chemotherapeutic agents in MRP1-overexpressing cancer cells. nih.gov

Inhibition of Other Transporters: The inhibitory profile of MK-571 extends beyond MRP1. It has been shown to inhibit other members of the ABC transporter family and organic anion transporters (OATs), though its potency can vary. This broad-spectrum activity makes it a versatile, though not entirely specific, research tool.

MRP Homologs: MK-571 also inhibits other MRP-related transporters, such as MRP2 and MRP4. annualreviews.orgasm.orgresearchgate.net

Organic Anion Transporters (OATs): Studies have demonstrated that MK-571 is a potent inhibitor of OAT1, OAT2, and OAT3. researchgate.netphysiology.org

Organic Anion Transporting Polypeptide (OATP): The inhibitory potency of MK-571 has been ranked against several transporters, showing significant inhibition of OATP1B1. tandfonline.comnih.gov

This multi-target profile requires careful consideration when interpreting experimental results, as effects observed in cellular systems may not be solely attributable to the inhibition of a single protein.

Research Data on MK-571 Inhibitory Activity

The following tables summarize key findings from various studies on the inhibitory actions of MK-571.

Table 1: Inhibitory Activity against Leukotriene Receptors This table presents the potency of MK-571 as an antagonist for cysteinyl leukotriene receptors, measured by its ability to block contractions induced by various leukotrienes.

| Target Tissue | Agonist | Potency (pA₂) | Reference |

|---|---|---|---|

| Guinea Pig Trachea | LTD₄ | 9.4 | tocris.com |

| Guinea Pig Ileum | LTD₄ | 10.5 | tocris.com |

pA₂ : A measure of antagonist potency. Higher values indicate greater potency.

Table 2: Inhibitory Constants against Various Transporters This table shows the concentration of MK-571 required to achieve 50% inhibition (IC₅₀) or its binding affinity (Kᵢ) for different cellular transporters.

| Target Protein | Method/Assay | Potency (Value in µM) | Reference |

|---|---|---|---|

| CysLT1 Receptor | Radioligand Binding (Human Lung) | Kᵢ: 0.0021 | medchemexpress.comcaymanchem.com |

| MRP1 (ABCC1) | Mitoxantrone Accumulation | IC₅₀: ~50 | nih.gov |

| MRP2 (ABCC2) | Transport Inhibition | IC₅₀: 4 | tandfonline.comnih.gov |

| OAT1 (SLC22A6) | PAH Uptake Inhibition | IC₅₀: 23.7 | physiology.org |

| OAT2 (SLC22A7) | cGMP Uptake Inhibition | IC₅₀: 9.5 | physiology.org |

| OAT3 (SLC22A8) | ES Uptake Inhibition | IC₅₀: 1.6 | physiology.org |

| OATP1B1 (SLCO1B1) | Transport Inhibition | IC₅₀: 0.3 | tandfonline.comnih.gov |

| P-gp (ABCB1) | Transport Inhibition | IC₅₀: 25 | tandfonline.comnih.gov |

Kᵢ : Inhibition constant, a measure of binding affinity. Lower values indicate higher affinity. IC₅₀ : Half-maximal inhibitory concentration. Lower values indicate greater inhibitory potency. PAH : Para-aminohippurate cGMP : Cyclic guanosine (B1672433) monophosphate ES : Estrone-3-sulfate

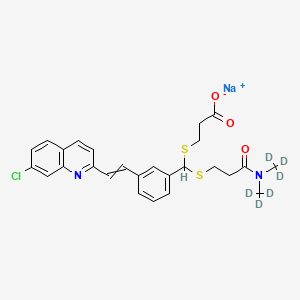

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;3-[[3-[bis(trideuteriomethyl)amino]-3-oxopropyl]sulfanyl-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]methyl]sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27ClN2O3S2.Na/c1-29(2)24(30)12-14-33-26(34-15-13-25(31)32)20-5-3-4-18(16-20)6-10-22-11-8-19-7-9-21(27)17-23(19)28-22;/h3-11,16-17,26H,12-15H2,1-2H3,(H,31,32);/q;+1/p-1/i1D3,2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNAYQOBPAXEYLI-TXHXQZCNSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CCSC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C(=O)CCSC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)[O-])C([2H])([2H])[2H].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26ClN2NaO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanisms of Action in Experimental Systems

ATP-Binding Cassette (ABC) Transporter Inhibition

MK-571, a deuterated analog of which is MK-571-d6 Sodium Salt, is a significant modulator of ATP-binding cassette (ABC) transporters. These transporters are a family of transmembrane proteins crucial for the efflux of a wide array of substrates from cells, a process that is vital for cellular detoxification and plays a role in multidrug resistance (MDR) in cancer cells. MK-571's inhibitory action on these transporters can lead to increased intracellular concentrations of various compounds, thereby altering their pharmacokinetic profiles.

Inhibition of Multidrug Resistance Protein 1 (MRP1/ABCC1)

MK-571 is a well-documented inhibitor of Multidrug Resistance Protein 1 (MRP1), also known as ABCC1. pnas.orgmedchemexpress.comnih.gov It functions as a modulator of multidrug resistance by blocking the efflux of various substrates. scbt.com This inhibition can enhance the efficacy of certain chemotherapeutic agents in cancer cells. For instance, the use of MK-571 has been shown to significantly increase the cell-killing capabilities of vincristine (B1662923) and etoposide (B1684455), both of which are known MRP1 substrates.

The inhibitory effect of MK-571 on MRP1 has been demonstrated in various experimental models. In HeLa cells, MK-571 was used to confirm that MRP1 is the primary transporter for the menadione-glutathione conjugate, thiodione. pnas.org The presence of MK-571 led to a decrease in the extracellular concentration of thiodione, indicating its role as an MRP1 blocker. pnas.org Similarly, in studies with glioblastoma multiforme (GBM) cell lines, MRP1 inhibition by MK-571 resulted in a significant enhancement of the cytotoxic effects of vincristine and etoposide.

Furthermore, MK-571 has been used to investigate the role of MRP1 in the transport of signaling molecules. For example, it was observed that MK-571 inhibits the export of sphingosine-1-phosphate (S1P) from mast cells, a process mediated by MRP1. nih.gov This inhibition of S1P release has also been noted in other cell types. medchemexpress.com The compound also blocks the efflux of fluorescent dyes like Fluo-3 (B43766), which are transported by MRPs. medchemexpress.com

It is important to note that while MK-571 is a potent inhibitor of MRP1, it is not entirely specific and can inhibit other members of the MRP family. biorxiv.orgresearchgate.netmdpi.com

Inhibition of Multidrug Resistance Protein 4 (MRP4/ABCC4)

MK-571 is also recognized as an inhibitor of Multidrug Resistance Protein 4 (MRP4), or ABCC4. medchemexpress.commedchemexpress.com This inhibitory action has been explored in various research contexts, including cancer and pulmonary hypertension.

In the context of pancreatic ductal adenocarcinoma (PDAC), MRP4 has been identified as a target for reducing cell proliferation. Studies have shown that MRP4 inhibitors, including MK-571, can exert an antiproliferative effect on PDAC cells in vitro. nih.gov The mechanism involves the modulation of cAMP efflux, as MRP4 is a key transporter of this second messenger. nih.gov Inhibition of MRP4 leads to an increase in intracellular cAMP levels, which in turn activates signaling pathways that can suppress cell proliferation. nih.govjci.org

Research on pulmonary arterial hypertension (PAH) has also highlighted the role of MRP4 and the therapeutic potential of its inhibitors. jci.org In a mouse model of hypoxia-induced pulmonary hypertension, administration of MK-571 was found to reverse the condition. jci.org This effect is attributed to the inhibition of MRP4, leading to increased intracellular levels of cAMP and cGMP, which are involved in vasodilation and the inhibition of smooth muscle cell proliferation. jci.org

Furthermore, MK-571 has been used to demonstrate the role of MRP4 in conferring resistance to certain drugs. For example, the addition of MK-571 significantly increased the cytotoxicity of arsenite in cells overexpressing MRP4. spandidos-publications.com

| Cell Line/Model | Experimental Context | Effect of MK-571 | Reference |

| Pancreatic Ductal Adenocarcinoma (PDAC) cells | Cancer cell proliferation | Antiproliferative effect through cAMP modulation | nih.gov |

| Hypoxic mice | Pulmonary hypertension | Reversal of pulmonary hypertension | jci.org |

| MRP4-overexpressing cells | Drug resistance | Increased cytotoxicity of arsenite | spandidos-publications.com |

| Saos-2 cells expressing ABCC4 | Transporter inhibition | Inhibition of PMEA efflux | aacrjournals.org |

Inhibition of Other ABC Transporters (e.g., ABCC2, ABCB1, ABCG2) in Specific Research Contexts

While MK-571 is primarily known for its inhibitory effects on MRP1 and MRP4, research has shown that it can also interact with other ABC transporters, although its specificity and potency may vary.

ABCC2 (MRP2): The effect of MK-571 on ABCC2 (MRP2) appears to be context-dependent. Some studies have used MK-571 as an inhibitor of ABCC2. For example, in Caco-2/TC7 cells, MK-571 was used to investigate the efflux of galangin (B1674397) conjugates, a process thought to be mediated by MRP2. researchgate.net However, the same study suggested that MK-571 may not be a suitable inhibitor for overexpressed MRP2. researchgate.net In another study using MDCKII cells over-expressing ABCC2, MK-571 did not significantly affect the sensitivity to actinomycin (B1170597) D, suggesting a limited role in inhibiting ABCC2 in that specific model. nih.gov Conversely, research on the multikinase inhibitors sorafenib (B1663141) and sunitinib (B231) showed that MK-571 could inhibit ABCC2-mediated efflux of docetaxel (B913) by approximately 90%. aacrjournals.org

ABCB1 (P-gp/MDR1): There is limited and sometimes conflicting evidence regarding the direct and potent inhibition of ABCB1 (P-glycoprotein or MDR1) by MK-571. One study indicated that MK-571 functions as a multidrug resistance modulator by inhibiting the activity of the Mdr-1 transporter. scbt.com However, another study investigating the reversal of multidrug resistance found that while VS-4718 could reverse ABCB1-mediated resistance, MK-571 was used as a positive control for reversing ABCC1-mediated resistance, not ABCB1. In zebra mussel embryos, MK-571, while considered an MRP inhibitor, showed some synergistic effects that suggested it might also inhibit P-gp1 at certain concentrations. csic.es

ABCG2 (BCRP): Evidence for significant inhibition of ABCG2 (Breast Cancer Resistance Protein) by MK-571 is scarce. In a study on actinomycin D transport, no effect of MK-571 was observed on the sensitivity of MDCKII-ABCG2 cells. nih.gov Another study used a specific ABCG2 inhibitor, KO143, alongside MK-571 as an MRP4 inhibitor, suggesting they target different transporters. researchgate.net

It's important to note that MK-571 is often described as a pan-MRP inhibitor or a non-selective inhibitor of several ABCC transporters, including ABCC1, ABCC2, ABCC3, and ABCC5. researchgate.netresearchgate.net

Underlying Mechanism of Efflux Pump Modulation (e.g., substrate accumulation, xenobiotic efflux reversal)

The primary mechanism by which MK-571 modulates efflux pumps is through competitive inhibition. By binding to the transporter, MK-571 prevents the efflux of its substrates, leading to their intracellular accumulation. This reversal of xenobiotic efflux is a key aspect of its function as a multidrug resistance modulator.

This mechanism has been demonstrated in various studies. For instance, in HeLa cells, the presence of MK-571 led to a decrease in the extracellular concentration of the MRP1 substrate thiodione, confirming the blockage of its efflux. pnas.org Similarly, in cells overexpressing ABCB1 and ABCG2, specific inhibitors led to an increased intracellular accumulation of chemotherapeutic drugs by impeding their efflux. While this study did not focus on MK-571's effect on these specific transporters, it illustrates the general principle of efflux pump inhibition leading to substrate accumulation.

The inhibition of efflux by MK-571 can also be observed through the increased retention of fluorescent dyes that are substrates for MRPs. For example, MK-571 has been shown to inhibit the efflux of Fluo-3. medchemexpress.com In crustacean tissues, MK-571 significantly increased the fluorescence of Fura-2, a calcium indicator and MRP substrate, in brain tissue. researchgate.net

Research Applications and Methodologies Utilizing Mk 571 D6 Sodium Salt

In Vitro Experimental Paradigms

MK-571-d6 Sodium Salt is extensively used in controlled laboratory settings to investigate cellular and biochemical pathways.

Cell-based assays are fundamental to understanding the functional consequences of CysLT1 receptor antagonism and MRP inhibition by MK-571.

Reporter gene assays are instrumental in quantifying the antagonist activity of MK-571 at the CysLT1 receptor. In these systems, cells are engineered to express the CysLT1 receptor along with a reporter gene (e.g., luciferase or β-galactosidase) linked to a promoter that is responsive to receptor activation. Activation of the G-protein coupled CysLT1 receptor by its agonist, leukotriene D4 (LTD4), triggers a signaling cascade that results in the expression of the reporter protein, which can be easily measured.

MK-571 is used to demonstrate competitive antagonism. For instance, in COS-7 monkey kidney cells transfected with the human CysLT1 receptor, MK-571 at a concentration of 100 nM effectively inhibits LTD4-induced calcium mobilization, a key signaling event downstream of receptor activation. caymanchem.combiomol.com Similarly, in human embryonic kidney (HEK) cells or Xenopus melanophores expressing the CysLT1 receptor, MK-571 blocks the functional response to LTD4, confirming its specific antagonist action at the receptor level. researchgate.net These assays provide a quantitative measure of the potency of MK-571, with reported Ki values of 0.22 nM and 2.1 nM for guinea pig and human lung membranes, respectively. caymanchem.comscientificlabs.ie

MK-571 is widely employed as an inhibitor in efflux assays to study the function of ATP-binding cassette (ABC) transporters, particularly the multidrug resistance-associated protein 1 (MRP1/ABCC1) and MRP2. sigmaaldrich.complos.org These transporters actively pump various substrates, including fluorescent dyes and radiolabeled compounds, out of cells. By inhibiting this efflux, MK-571 causes the intracellular accumulation of the substrate, which can be quantified.

Commonly used fluorescent dyes include calcein (B42510) AM, fluo-3 (B43766) AM, and eFluxx-ID green dye. plos.orgmedchemexpress.comnih.govmdpi.commedchemexpress.com Calcein AM, for example, is a non-fluorescent compound that becomes fluorescent upon hydrolysis by intracellular esterases; its retention within the cell is a measure of efflux pump inhibition. plos.org Studies in various cell lines, including CHO K1, A549, and HepG2, use MK-571 to confirm the presence and activity of MRP-type transporters. plos.org

Radiolabeled substrates are also used to provide highly sensitive and specific measurements of transporter activity. Research has utilized compounds like [³H]-taxol, [³H]-saquinavir, and ¹⁴C-APR-246 to demonstrate how MK-571 can block their efflux from cancer cells, thereby increasing their intracellular concentration. nih.govembopress.org Vesicular transport assays using inside-out membrane vesicles overexpressing specific transporters (e.g., MRP2) and a radiolabeled substrate like [³H]-estradiol 17β-glucuronide further confirm the inhibitory effect of MK-571 on transporter function. evotec.comevotec.com

| Substrate | Cell Line / System | Key Finding with MK-571 | Reference |

|---|---|---|---|

| Calcein-AM (Fluorescent) | MDCKII-MRP2 | MK-571 (100 µM) caused a 3-fold increase in calcein retention, inhibiting MRP2-mediated efflux. | nih.gov |

| Rhodamine 123 (Fluorescent) | ID8 murine ovarian cancer cells | Inhibition of ABCC2 and ABCG2 by MK-571 decreased the efflux of Rhodamine 123. | mdpi.com |

| eFluxx-ID Green Dye (Fluorescent) | ID8 ovarian cancer cells | MK-571 (100 µM) increased fluorescence intensity, indicating inhibition of MRP1-dependent efflux. | plos.org |

| [³H]-Taxol (Radiolabeled) | MDCKII-MRP2 | MK-571 inhibited the efflux of [³H]-taxol, though it was less potent than montelukast. | nih.gov |

| ¹⁴C-APR-246 (Radiolabeled) | TOV-112D, OVCAR-3 ovarian cancer cells | MK-571 significantly increased the accumulation of radioactivity from ¹⁴C-APR-246. | embopress.org |

| [³H]-estradiol 17β-glucuronide (Radiolabeled) | MRP2 membrane vesicles | MK-571 (300 µM) reduced the ATP-dependent uptake of the substrate, confirming inhibition. | evotec.comevotec.com |

MK-571 is utilized in cancer research to investigate the role of MRP transporters in multidrug resistance, a major obstacle in chemotherapy.

Glioblastoma Multiforme (GBM): In GBM cell lines such as A172 and U251, MRP1 is often overexpressed and contributes to chemoresistance. nih.gov Studies show that pre-treatment with MK-571, an inhibitor of MRP1 and MRP4, enhances the cytotoxic effects of certain chemotherapeutic agents. sigmaaldrich.comnih.govnih.govsigmaaldrich.com Specifically, MK-571 has been found to significantly increase cell death induced by vincristine (B1662923) (100 nM) and etoposide (B1684455) (2 µM) in both primary and recurrent GBM cells. nih.gov This effect is attributed to the inhibition of MRP1-mediated drug efflux, leading to higher intracellular concentrations of the anticancer drugs. nih.gov However, treatment with MK-571 did not appear to affect the cellular response to temozolomide (B1682018) in the same studies. nih.govnih.govsigmaaldrich.com

Ovarian Cancer: In ovarian cancer cell lines, including ID8, TOV-112D, and OVCAR-3, MK-571 is used to probe the function of ABC transporters like ABCC1 (MRP1) and ABCG2. sigmaaldrich.complos.orgembopress.orgmdpi.com Research indicates that these transporters promote drug efflux. mdpi.com The use of MK-571 as an MRP inhibitor helps to demonstrate this by increasing the intracellular concentration of fluorescent dyes. plos.orgmdpi.com Furthermore, in combination with the p53-reactivating compound APR-246, MK-571 enhances cancer cell death in TP53 mutant ovarian cancer cell lines by increasing the intracellular accumulation of APR-246's active product. embopress.org

| Cancer Type | Cell Line(s) | Chemotherapeutic Agent | Effect of MK-571 | Reference |

|---|---|---|---|---|

| Glioblastoma Multiforme | A172, U251, primary & recurrent GBM cells | Vincristine, Etoposide | Enhanced the effect of vincristine and etoposide in reducing cell viability. | nih.govnih.govsigmaaldrich.com |

| Ovarian Cancer | ID8 | (Efflux Dye) | Inhibited MRP1-dependent efflux. | plos.org |

| Ovarian Cancer | TOV-112D, OVCAR-3 | APR-246 | Enhanced growth suppression in combination with APR-246. | embopress.org |

An important application of MK-571 has been in virology, particularly in the study of the Hepatitis C Virus (HCV). Research conducted in Huh7.5 human hepatoma cells harboring an HCV subgenomic replicon revealed an unexpected antiviral effect of MK-571. asm.orgnih.govnih.gov The compound was found to inhibit HCV replication in a dose-dependent manner, with a 50% effective concentration (EC50) of 9 ± 0.3 μM. asm.orgnih.gov This inhibitory effect was also confirmed in a full-length HCV infectious model. asm.orgnih.gov

Beyond cell-based models, MK-571 is used in more purified biochemical assay systems to characterize its interaction with transporters directly. Vesicular transport assays are a key example. These assays use inside-out membrane vesicles prepared from cells (e.g., Sf9 insect cells or HEK293 cells) that are engineered to overexpress a single transporter protein, such as MRP2 or MRP4. evotec.comevotec.com

In this system, the transport of a radiolabeled substrate (e.g., [³H]-estradiol 17β-glucuronide) into the vesicles is measured in the presence and absence of ATP. evotec.comevotec.com ATP-dependent uptake indicates active transport. MK-571 is then added as a reference inhibitor to confirm that the observed transport is mediated by the specific MRP transporter being studied. evotec.comsigmaaldrich.com A reduction in substrate uptake in the presence of MK-571 provides direct evidence of its inhibitory activity on the transporter. evotec.comevotec.com These assays have shown that while MK-571 inhibits MRPs, it can also inhibit other transporters, such as organic anion-transporting polypeptides (OATPs) and breast cancer resistance protein (BCRP), with Ki values indicating a lack of absolute selectivity. researchgate.net

Functional Studies in Glioblastoma Multiforme and Ovarian Cancer Cell Lines

Exploration of Interplay between Drug Metabolism and Efflux Transport

The interaction between drug metabolism and cellular efflux is a critical area of pharmacological research, as it dictates the bioavailability and disposition of many therapeutic agents. MK-571 is widely utilized as a chemical inhibitor to probe these interactions, particularly the function of ATP-binding cassette (ABC) transporters like the multidrug resistance-associated proteins (MRPs).

MK-571 is recognized as an inhibitor of several MRPs, including MRP1 (ABCC1), MRP2 (ABCC2), and MRP4 (ABCC4). medchemexpress.comtargetmol.commedchemexpress.com By blocking these transporters, researchers can study how the efflux of drugs and their metabolites from cells is affected. For instance, in studies using Caco-2 cells, which are a model for the intestinal barrier, MK-571 has been employed to inhibit the efflux of various compounds, thereby helping to elucidate the role of MRPs in drug absorption. targetmol.com

However, the selectivity of MK-571 is concentration-dependent. While it is often regarded as a selective inhibitor for MRP2, at higher concentrations (typically 25-50 µM), it can also effectively inhibit other major efflux transporters such as Breast Cancer Resistance Protein (BCRP) and P-glycoprotein (MDR1). sigmaaldrich.comresearchgate.net This broader inhibitory profile must be considered when interpreting study results. Research has shown that MK-571 is a potent inhibitor of all human and rat organic anion-transporting polypeptides (OATPs/Oatps), with a potency greater for these transporters than for MRP2. researchgate.net

Furthermore, MK-571 has been observed to influence phase II conjugation enzymes, which are crucial for metabolizing drugs and other xenobiotics. targetmol.com Studies have shown that by inhibiting the efflux of conjugated metabolites, such as glucuronides and sulfates, MK-571 can indirectly affect the rate of cellular metabolism. For example, the inhibition of MRPs by MK-571 led to a significant reduction in the metabolism of hesperetin (B1673127) in cells overexpressing sulfotransferase, demonstrating a clear interplay between sulfonation and efflux transport. This highlights the compound's utility in investigating the complex relationship between metabolic pathways and transporter-mediated efflux.

Table 1: Inhibitory Profile of MK-571 on Various Transporters

| Transporter Family | Specific Transporter | Inhibitory Effect Noted |

|---|---|---|

| ABC Transporters | MRP1 (ABCC1) | Potent inhibitor. medchemexpress.com |

| MRP2 (ABCC2) | Widely used as an inhibitor. targetmol.comsigmaaldrich.com | |

| MRP4 (ABCC4) | Potent inhibitor. medchemexpress.commedchemexpress.com | |

| BCRP (ABCG2) | Inhibition observed, especially at higher concentrations. sigmaaldrich.comresearchgate.net | |

| MDR1 (P-gp, ABCB1) | Inhibition observed, especially at higher concentrations. sigmaaldrich.com | |

| Uptake Transporters | OATPs/Oatps | Potent inhibitor of human and rat OATPs. researchgate.net |

Non-Human In Vivo Research Models

Pulmonary System Research

MK-571 is extensively used in non-human in vivo models to investigate inflammatory airway diseases, primarily due to its potent antagonism of the CysLT1 receptor, which plays a key role in the pathophysiology of asthma.

In murine models of allergic asthma, sensitization and challenge with an antigen like ovalbumin (OA) lead to airway hyper-responsiveness and a significant inflammatory response, characterized by the infiltration of eosinophils and other immune cells into the lungs. tandfonline.comnih.govnih.gov The administration of MK-571 in these models has been shown to significantly inhibit these hallmark features of asthma.

Research findings indicate that treatment with MK-571 decreases the influx of inflammatory cells, reduces goblet cell hyperplasia, and lowers eosinophil peroxidase activity in the airways of ovalbumin-challenged mice. tandfonline.comnih.gov It also leads to a reduction in the levels of Th2 cytokines, such as IL-4 and IL-5, in bronchoalveolar lavage fluid (BALF). biomol.comcaymanchem.com These cytokines are critical mediators of the allergic inflammatory cascade. Furthermore, MK-571 has been shown to block antigen-induced bronchoconstriction in conscious, sensitized rats and squirrel monkeys. medchemexpress.comcdnsciencepub.com By antagonizing the CysLT1 receptor, MK-571 effectively mitigates the downstream effects of cysteinyl leukotrienes, which are potent mediators of bronchoconstriction and inflammation.

Beyond its anti-inflammatory effects, MK-571 has been demonstrated to directly improve lung function in murine asthma models. tandfonline.com In ovalbumin-challenged mice, treatment with MK-571 resulted in an improvement in lung mechanics. nih.govbiomol.comcaymanchem.com Specifically, it has been shown to improve tissue damping and elasticity, which are key parameters of lung function that are adversely affected in asthma. biomol.comcaymanchem.com This improvement in lung function is a direct consequence of inhibiting the CysLT1 receptor, which mediates the bronchoconstrictive effects of leukotrienes. These findings underscore the critical role of the cysteinyl leukotriene pathway in the loss of lung function associated with allergic asthma.

Table 2: Effects of MK-571 in Murine Models of Asthma

| Model | Key Findings | Reference |

|---|---|---|

| Ovalbumin-Challenged Mice | Decreased inflammatory cells and goblet cell hyperplasia. | tandfonline.comnih.gov |

| Reduced levels of IL-4 and IL-5 in BALF. | biomol.comcaymanchem.com | |

| Improved lung function (tissue damping and elasticity). | tandfonline.combiomol.comcaymanchem.com | |

| Down-regulation of chitinases (Ym1, Ym2), lungkine, and surfactant protein-D in BALF. | nih.gov | |

| Antigen-Challenged Rats & Monkeys | Inhibition of antigen-induced bronchoconstriction. | medchemexpress.comcdnsciencepub.com |

Models of Antigen-Induced Airway Hyper-responsiveness and Inflammatory Responses

Renal System Research

Kidney ischemia-reperfusion (I/R) injury is a significant cause of acute kidney injury, characterized by a complex inflammatory response. e-century.us Interestingly, renal I/R injury can lead to systemic effects, including pulmonary complications. In a rat model, kidney I/R was shown to induce airway hypersensitivity and inflammation in the lungs. nih.gov This was associated with an up-regulation of the CysLT1 receptor in the bronchioles. nih.gov

In this context, MK-571 was investigated for its potential protective effects. Treatment with MK-571 in rats subjected to kidney I/R injury was found to effectively attenuate the induced airway hypersensitivity. nih.gov The study demonstrated that MK-571 muted the enhanced pause (Penh) index, a measure of airway responsiveness, during a methacholine (B1211447) challenge. nih.gov Furthermore, the treatment reduced the pulmonary inflammatory response and oxidative stress in the lungs that resulted from the kidney injury. nih.gov These findings suggest that cysteinyl leukotrienes play a role in the remote lung injury that can be triggered by renal I/R, and that blocking their action with an antagonist like MK-571 can be a protective strategy.

In a related context of I/R injury, studies in cardiomyocyte models have utilized MK-571 as an MRP1 inhibitor to investigate the role of glutathione (B108866) efflux in ferroptosis, a form of cell death. ahajournals.orgahajournals.org Inhibition of MRP1 by MK-571 preserved intracellular glutathione levels, which in turn mitigated ferroptosis and reduced tissue damage following ischemia-reperfusion. ahajournals.orgahajournals.org

Cardiovascular System Research

The deuterated compound this compound, along with its non-labeled form MK-571, serves as a critical research tool in cardiovascular studies, primarily through its potent and selective inhibition of ATP-binding cassette (ABC) transporters, particularly those of the multidrug resistance-associated protein (MRP) subfamily.

MK-571 is utilized in experimental models to investigate the mechanisms of hypoxic pulmonary hypertension (PH), a condition characterized by elevated pulmonary artery pressure. researchgate.netnih.gov Research has shown that the expression of Multidrug Resistance-Associated Protein 4 (MRP4, or ABCC4) is elevated in the pulmonary arteries of mice subjected to hypoxic conditions. researchgate.netnih.gov The administration of the MRP4 inhibitor MK-571 to mice after three weeks of hypoxia has been demonstrated to reverse the effects of hypoxic pulmonary hypertension. nih.govnih.gov In these studies, MK-571 treatment led to a significant reduction in right ventricular systolic pressure (RVSP) and a decrease in the Fulton index (a measure of right ventricular hypertrophy), returning these values to levels comparable to those in control animals under normal oxygen conditions (normoxia). nih.gov Furthermore, mice genetically deficient in MRP4 (Mrp4-/-) were found to be protected from developing hypoxic PH, reinforcing the role of this transporter in the disease's pathogenesis. researchgate.netnih.gov The mechanism behind this reversal involves the inhibition of MRP4, which leads to increased intracellular levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), key signaling molecules in vascular smooth muscle cells. researchgate.netnih.gov

Table 1: Research Findings on MK-571 in Hypoxic Pulmonary Hypertension Models

| Model System | Key Transporter Investigated | Research Finding | Outcome of MK-571 Application | Citation |

| Wild-type mice exposed to chronic hypoxia | MRP4 (ABCC4) | Increased expression of MRP4 in pulmonary arteries was observed under hypoxic conditions. | Reversed established pulmonary hypertension; reduced right ventricular systolic pressure and right ventricular hypertrophy. | researchgate.netnih.govnih.gov |

| Mrp4 knockout mice (Mrp4-/-) | MRP4 (ABCC4) | Genetically deficient mice were protected from developing hypoxic pulmonary hypertension. | N/A (Genetic model) | researchgate.netnih.gov |

| Rat model of hypoxia-induced PH | General Pathophysiology | Chronic hypoxia significantly increased mean pulmonary artery pressure. | Used as a model to study pathological and biochemical responses to potential therapeutic agents. |

The proliferation of vascular smooth muscle cells (VSMCs) is a central event in the development of neointimal hyperplasia after vascular injury, such as that occurring after balloon angioplasty. nih.gov Research methodologies in this area focus on understanding the molecular pathways that drive this proliferative response. Studies have identified key regulators, such as the immediate-early gene Egr-1 and the MKL1/FOXM1 transcription axis, as crucial for VSMC proliferation following injury. nih.govtdx.cat

MK-571 is employed in this context as a methodological tool to probe the involvement of MRP transporters in VSMC proliferation and migration. Since MRPs can efflux signaling molecules that may influence cell growth and survival, inhibiting their function with MK-571 allows researchers to assess the transporter's role in the pathological process. For instance, in models of hypertension, which involve vascular remodeling, inhibitors of specific microRNAs have been shown to promote VSMC migration. ahajournals.org By using a specific MRP inhibitor like MK-571, researchers can investigate whether the efflux of pro-proliferative or pro-migratory factors via these transporters contributes to the vascular remodeling seen in injury models.

Models of Hypoxic Pulmonary Hypertension

Multidrug Resistance Reversal in Xenograft and Other Animal Models

MK-571 is widely used in oncological research as an inhibitor of MRP1 (ABCC1) to study and overcome multidrug resistance (MDR) in cancer cells. eur.nlannualreviews.org MRP1 is an efflux pump that actively transports a wide range of chemotherapeutic agents out of cancer cells, thereby reducing their efficacy. annualreviews.org

In various animal models, particularly xenograft models where human tumor cells are implanted into immunocompromised mice, MK-571 is used to chemosensitize resistant tumors. eur.nlembopress.org For example, in an esophageal cancer xenograft model, combination treatment with APR-246 (a mutant p53 reactivating compound) and MK-571 significantly enhanced the anti-tumor activity of APR-246, leading to reduced tumor volume and prolonged survival compared to treatment with APR-246 alone. embopress.org Similarly, in a glioblastoma multiforme (GBM) model, the inhibition of MRP1 with MK-571 enhanced the cytotoxic effects of vincristine and etoposide. nih.gov These studies use MK-571 to validate MRP1 as a key driver of resistance and as a potential therapeutic target for reversal of MDR in vivo. nih.goveur.nlembopress.org

Table 2: Use of MK-571 for Multidrug Resistance Reversal in Animal Models

| Cancer Model | Chemotherapeutic Agent | Key Transporter | Research Finding | Citation |

| Esophageal Cancer Xenograft (Eso26 cells) | APR-246 | MRP1 (ABCC1) | Combination with MK-571 significantly enhanced APR-246 anti-tumor activity and improved survival. | embopress.org |

| Glioblastoma Multiforme (GBM) Cells (in vitro) | Vincristine, Etoposide | MRP1 (ABCC1) | MK-571 enhanced the cell-killing effects of vincristine and etoposide in primary and recurrent GBM cells. | nih.gov |

| Pharyngeal Squamous-Cell Carcinoma Xenograft (FaDu cells) | [18F]FMISO (hypoxia imaging agent) | MRP1 (ABCC1) | Pretreatment with MK-571 significantly increased the accumulation of the imaging agent in tumor tissue. | snmjournals.org |

| Prostate Cancer Xenograft (PC346BI) | Vincristine | MRP1 (ABCC1) | Combination treatment with vincristine and MK-571 resulted in significant tumor volume reduction. | eur.nl |

Neurobiological Transporter Research in Animal Models (e.g., crustacean nervous systems, blood-brain barrier models)

MK-571 serves as a valuable pharmacological tool for investigating the function of MRP transporters in neurobiological contexts, from invertebrate nervous systems to the mammalian blood-brain barrier (BBB).

In studies involving crustacean nervous systems, MK-571 has been used to demonstrate the presence and activity of MRP-like transporters. Research on the lobster (Homarus gammarus), brown shrimp (Crangon crangon), and isopod (Idotea emarginata) showed that inhibiting these transporters with MK-571 led to a significant increase in the accumulation of the fluorescent dye Fura-2 in brain tissue, confirming the existence of a functional efflux system. researchgate.netnih.govawi.de Similar functional assays using MK-571 have identified tissue-specific MRP activity in the gills and hepatopancreas of the signal crayfish (Pacifastacus leniusculus). srce.hr

In mammalian BBB models, MK-571 is used to study how MRPs and other ABC transporters limit the penetration of substances into the brain. These transporters are expressed on the endothelial cells of brain capillaries and actively efflux a wide range of compounds from the brain back into the bloodstream. aacrjournals.org Studies have shown that co-administration of MK-571 can increase the brain penetration of antiviral drugs like ganciclovir (B1264) by inhibiting MRP4-mediated efflux at the BBB. researchgate.net In vitro models of the human BBB using brain endothelial cells have also employed MK-571 to confirm the functional activity of MRP1, showing that its inhibition leads to increased intracellular accumulation of substrates like calcein-AM. However, in other studies, MK-571 had no effect on the accumulation of certain compounds like pentamidine (B1679287) in BBB cell lines, helping to rule out the involvement of the MRP family in their transport. plos.org

Table 3: MK-571 in Neurobiological Transporter Research

| Animal Model / System | Transporter(s) Studied | Research Application | Finding with MK-571 | Citation |

| Crustaceans (Lobster, Shrimp, Isopod) | MRP-like transporters | Investigating xenobiotic defense in the nervous system. | Increased fluorescent dye accumulation in brain tissue, confirming functional MRP transporters. | researchgate.netnih.govawi.de |

| Signal Crayfish (Pacifastacus leniusculus) | MRP-like transporters | Characterizing multixenobiotic resistance (MXR) in different tissues. | Inhibited rhodamine B efflux, demonstrating MRP-like activity in gills. | srce.hr |

| Rat (in vivo) | MRP4, P-gp, BCRP | Studying efflux of the antiviral drug ganciclovir across the BBB. | Increased the brain-to-plasma concentration ratio of ganciclovir, indicating inhibition of efflux. | researchgate.net |

| Human Brain Endothelial Cells (in vitro BBB model) | MRP1, P-gp | Characterizing transporter function in a human BBB model. | Increased uptake of calcein-AM, confirming functionally active MRP-1. | |

| Mouse Brain Endothelial Cells (in vitro BBB model) | MRP family | Investigating transport of the drug pentamidine. | Did not significantly change the accumulation of pentamidine, suggesting MRPs are not involved. | plos.org |

Comparative Xenobiotic Transport Studies in Aquatic Organisms

In the field of ecotoxicology, MK-571 is a key inhibitor used to study multixenobiotic resistance (MXR) in a variety of aquatic organisms. The MXR system, mediated by ABC transporters like ABCC (MRP) and ABCB (P-glycoprotein), provides a primary defense mechanism by effluxing potentially harmful environmental chemicals and toxins. nih.govphysiology.org

Researchers use MK-571 to specifically inhibit the ABCC/MRP component of this defense system. For example, in the water flea Daphnia magna, a standard model organism in aquatic toxicology, MK-571 was used to demonstrate the functional activity of ABCC transporters and to show that substances like silver nanoparticles can interfere with this protective mechanism. nih.govresearchgate.net In bivalve mollusks such as mussels, studies have shown that MK-571 inhibits the efflux of fluorescent substrates from gill tissue, confirming that ABCC-type transporters form an active physiological barrier at the environment-tissue interface. physiology.org Similar research in rainbow trout (Oncorhynchus mykiss) used MK-571 in in vivo exposures to assess the role of ABCC transporters in the uptake and distribution of xenobiotics. biologists.com These comparative studies help elucidate species-specific differences in xenobiotic defense and assess the potential impact of environmental pollutants that can inhibit these protective transporters. csic.es

Table 4: MK-571 in Xenobiotic Transport Research in Aquatic Organisms

| Organism | Transporter Family | Research Application | Finding with MK-571 | Citation |

| Daphnia magna (Water Flea) | ABCC (MRP) | Evaluating the effect of nanoparticles on MXR activity. | Used as a model MRP1 inhibitor to study in vivo modulation of MXR activity. | nih.gov |

| Daphnia magna (Water Flea) | ABCC (MRP) | Characterizing the presence and activity of ABC transporters. | Inhibited MXR activity, confirming functional ABCC transporters. | researchgate.net |

| Mussel (Mytilus) | ABCC (MRP) | Investigating the tissue-environment barrier in gills. | Inhibited calcein-AM efflux in a dose-dependent manner, indicating active ABCC transporters. | physiology.org |

| Zebra Mussel (Dreissena polymorpha) Larvae | ABCC (MRP), ABCB (P-gp) | Characterizing MXR mechanisms in early life stages. | Inhibited transport activity, confirming the presence of functional MRP-like transporters. | csic.es |

| Rainbow Trout (Oncorhynchus mykiss) | ABCC (MRP) | Assessing in vivo xenobiotic uptake and distribution. | Used as an ABCC inhibitor in whole-animal exposures to study Rhodamine B transport. | biologists.com |

Stable Isotope Labeling with this compound in Research

This compound is the deuterated form of MK-571, where six hydrogen atoms have been replaced with their heavy isotope, deuterium (B1214612). This isotopic labeling does not alter the compound's chemical or biological properties, such as its ability to inhibit MRP transporters. nih.gov The primary application of MK-571-d6 is its use as an internal standard in quantitative bioanalytical methods, most notably those employing mass spectrometry (MS).

In pharmacokinetic, metabolic, or environmental studies, researchers need to accurately measure the concentration of the parent compound (MK-571) in complex biological matrices like plasma, tissue homogenates, or water samples. Stable isotope-labeled internal standards are considered the gold standard for such quantitative MS-based assays.

The methodology involves adding a known, small quantity of MK-571-d6 to the unknown sample containing MK-571 before sample processing and analysis. Because MK-571-d6 is chemically identical to MK-571, it behaves in the same way during extraction, cleanup, and ionization in the mass spectrometer. However, due to its higher mass (from the six deuterium atoms), the mass spectrometer can distinguish it from the non-labeled analyte. Any sample loss during preparation will affect both the analyte and the standard equally. By measuring the ratio of the MS signal from the analyte (MK-571) to the signal from the internal standard (MK-571-d6), precise and accurate quantification of the analyte can be achieved, correcting for variability in sample handling and instrument response. This stable isotope dilution technique is crucial for obtaining high-quality, reliable data in drug development and various research fields. researchgate.net

Application in Preclinical Pharmacokinetic Research Methodologies

In preclinical pharmacokinetic (PK) research, the primary goal is to understand the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. Accurate quantification of the drug in biological matrices (such as plasma, blood, and tissue) over time is fundamental to this process. Stable heavy isotopes are often incorporated into drug molecules to serve as tracers for quantification throughout the drug development pipeline. chemsrc.com

This compound is employed in preclinical PK studies of its non-labeled counterpart, MK-571. When researchers administer MK-571 to an animal model, they add a known, fixed concentration of this compound to every biological sample collected. During analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the deuterated standard exhibits nearly identical chemical and physical properties to the parent drug. wuxiapptec.com This ensures it behaves similarly during sample extraction, chromatographic separation, and ionization in the mass spectrometer. cerilliant.com By using the ratio of the analyte (MK-571) signal to the internal standard (MK-571-d6) signal, researchers can correct for any variability or loss during the analytical process, leading to highly reliable concentration data. wuxiapptec.com This data is then used to calculate crucial pharmacokinetic parameters.

Table 1: Representative Pharmacokinetic Parameters Determined Using this compound as an Internal Standard (Note: This table contains representative data for illustrative purposes.)

| Pharmacokinetic Parameter | Description | Example Value |

|---|---|---|

| Cmax (Maximum Concentration) | The highest concentration of the drug observed in the plasma. | 1500 ng/mL |

| Tmax (Time to Maximum Concentration) | The time at which Cmax is reached. | 2.0 hours |

| AUC (Area Under the Curve) | The total exposure to the drug over time. | 9500 ng*h/mL |

| t1/2 (Half-life) | The time required for the drug concentration to decrease by half. | 7.5 hours |

Use as an Internal Standard in Bioanalytical Method Development for Quantitative Analysis

The development and validation of robust bioanalytical methods are prerequisites for regulated preclinical and clinical studies. The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in LC-MS/MS-based quantification. kcasbio.com this compound is the ideal SIL-IS for the quantitative analysis of MK-571.

An internal standard is a compound added at a constant concentration to all samples, including calibration standards, quality controls, and unknown study samples. nebiolab.com Its purpose is to normalize for variations that can occur during sample processing and analysis, such as:

Extraction Variability: Losses during protein precipitation, liquid-liquid extraction, or solid-phase extraction. wuxiapptec.com

Injection Volume Inconsistency: Minor differences in the volume injected into the LC-MS/MS system. nebiolab.com

Matrix Effects: Suppression or enhancement of the analyte's ionization signal caused by co-eluting components from the biological matrix. wuxiapptec.com

Because MK-571-d6 is chemically identical to MK-571, differing only in isotopic mass, it experiences the same extraction recovery and matrix effects as the analyte. wuxiapptec.com The mass spectrometer can easily distinguish between the analyte and the internal standard due to the mass difference from the six deuterium atoms. wuxiapptec.com In method development, specific precursor-to-product ion transitions (MRM transitions) are established for both the analyte and the internal standard. The ratio of their peak areas is then used to construct a calibration curve and accurately determine the concentration of MK-571 in unknown samples.

Table 2: Example Parameters for a Validated LC-MS/MS Method Using this compound (Note: This table contains representative data for illustrative purposes.)

| Parameter | MK-571 (Analyte) | MK-571-d6 (Internal Standard) |

|---|---|---|

| Precursor Ion (Q1) m/z | 537.1 | 543.1 |

| Product Ion (Q3) m/z | 268.1 | 268.1 |

| Retention Time | 4.2 min | 4.2 min |

| Linear Range | 1 - 2000 ng/mL | |

| Intra-day Precision (%CV) | < 10% | |

| Inter-day Accuracy (%Bias) | within ± 15% |

Tracing Drug Metabolism and Distribution in Experimental Settings

Understanding how a drug is metabolized is crucial for evaluating its efficacy and safety. Isotope labeling is a powerful technique for metabolite identification. While MK-571-d6 is primarily used as an internal standard for quantifying the parent drug, the principles of isotopic labeling are central to metabolism studies.

In a typical metabolism study, a stable isotope-labeled version of the drug is administered. By analyzing samples with high-resolution mass spectrometry, researchers can search for signals that share a specific isotopic pattern or mass shift relative to the parent drug.

When using MK-571-d6 as an internal standard in a study analyzing metabolites of MK-571, its role remains one of ensuring accurate quantification. The process involves:

Administering the non-labeled drug, MK-571, to an animal model.

Collecting biological samples over time.

Adding this compound as the internal standard to each sample before processing.

Analyzing the samples using LC-MS/MS, screening for predicted metabolites (e.g., through oxidation, hydrolysis, or conjugation) of MK-571.

The stable signal of the internal standard allows for the relative quantification of metabolites as they are formed and eliminated, providing a clearer picture of the metabolic pathways and their kinetics. The deuterium label on MK-571-d6 ensures it is not mistaken for a metabolite of MK-571, maintaining the integrity of the analysis.

Table 3: Hypothetical Metabolites of MK-571 Traceable in Experimental Settings (Note: This table contains representative data for illustrative purposes.)

| Metabolic Reaction | Potential Metabolite | Change in Mass (Da) | Method of Detection |

|---|---|---|---|

| Oxidation | MK-571 + Oxygen | +16 | Mass shift detected by LC-MS/MS |

| N-demethylation | Removal of a methyl group from the dimethylcarbamyl moiety | -14 | Mass shift detected by LC-MS/MS |

| Hydrolysis | Cleavage of the amide bond | +18 (followed by loss of dimethylamine) | Mass shift detected by LC-MS/MS |

Emerging Research Directions and Future Perspectives of Mk 571 D6 Sodium Salt

Elucidation of Unconventional Biological Targets and Mechanisms (e.g., anti-HCV activity)

Beyond its well-established role as a CysLTR1 antagonist and multidrug resistance protein-1 (MRP-1) inhibitor, recent research has uncovered unexpected biological activities for MK-571, notably its ability to inhibit the replication of the Hepatitis C Virus (HCV). nih.govnih.gov This anti-HCV activity was an unanticipated discovery, observed during studies into the effects of MRP-1 modulation on anti-HCV drug efficacy. nih.govresearchgate.net

Subsequent investigations in hepatoma cell cultures (Huh7.5 cells) harboring HCV replicons confirmed that MK-571 inhibits HCV replication in a dose-dependent manner. nih.govnih.gov The 50% effective concentration (EC50) against a genotype 1b subgenomic replicon was determined to be 9 ± 0.3 μM, with the compound achieving approximately a 1-log10 reduction in HCV RNA levels. nih.govnih.gov Further studies showed it also reduced the replication of a full-length HCV model. researchgate.net

| Parameter | Value | Cell Line/Model | Source |

| EC₅₀ | 9 ± 0.3 μM | Huh7.5 cells (HCV genotype 1b replicon) | nih.govnih.gov |

| Maximal RNA Reduction | ~11-fold (~1 log₁₀) | Huh7.5 cells (HCV genotype 1b replicon) | nih.govresearchgate.net |

| CC₅₀ | >100 μM | Huh7.5 cells | nih.gov |

| Proposed Mechanism | CysLTR1 antagonism | Hepatoma cell cultures | nih.govresearchgate.net |

Development of Advanced Research Probes and Derivates for Specific Experimental Applications

The development of isotopically labeled compounds, such as MK-571-d6 Sodium Salt, is critical for advancing experimental research. clearsynth.comscbt.com Deuterium-labeled molecules are particularly valuable as internal standards in quantitative analyses, such as mass spectrometry, and in pharmacokinetic studies. The "d6" designation indicates that six hydrogen atoms in the dimethylamino group have been replaced with deuterium (B1214612). clearsynth.com This substitution results in a molecule that is chemically identical to MK-571 but has a higher molecular weight, allowing it to be distinguished in analytical assays. scbt.com

The use of deuterated standards improves the accuracy and precision of measurements by correcting for sample loss or ionization variability during analysis. As a research probe, MK-571 itself is widely used to investigate the function and dysfunction of CysLT1 receptors and MRP transporters in various experimental models. sigmaaldrich.comprobes-drugs.orghellobio.com It has been employed as an efflux inhibitor to monitor MRP function and to study its role in multidrug resistance in cancer cells. sigmaaldrich.com The creation of this compound provides researchers with a more sophisticated tool for these types of studies, enabling more reliable quantification and deeper insights into the compound's behavior and effects in vitro and in vivo.

| Compound | CAS Number | Key Application | Source |

| This compound | 1263184-04-8 | Stable isotope-labeled internal standard for research | clearsynth.comscbt.com |

| MK-571 Sodium Salt | 115103-85-0 | CysLT1 antagonist and MRP1 inhibitor research probe | abcam.com |

Contributions to the Understanding of Inflammatory Processes and Drug Disposition through Receptor and Transporter Modulation

MK-571 significantly contributes to the understanding of inflammatory pathways and drug disposition due to its dual action on CysLT1 receptors and MRP transporters. abcam.comsigmaaldrich.commedchemexpress.com Its primary, high-affinity antagonism of the CysLT1 receptor makes it a powerful tool for dissecting the role of cysteinyl leukotrienes in inflammatory conditions like asthma. abcam.comcaymanchem.com By blocking the binding of leukotriene D4 (LTD4), MK-571 inhibits downstream signaling that leads to bronchoconstriction and inflammatory responses. abcam.comcaymanchem.com Research using MK-571 has helped to clarify the central role of the CysLT1 receptor in mediating allergic inflammation. abcam.comcaymanchem.com For example, studies in animal models of asthma have shown that MK-571 can improve lung function and decrease inflammatory markers. caymanchem.com

Simultaneously, MK-571 is a potent inhibitor of MRP1 (ABCC1) and has shown activity against other transporters like MRP2 (ABCC2) and MRP4 (ABCC4). sigmaaldrich.commedchemexpress.comtargetmol.com These transporters are part of the ATP-binding cassette (ABC) transporter family and play a crucial role in cellular efflux, which affects the disposition of a wide range of drugs and xenobiotics. nih.govtargetmol.com By inhibiting these transporters, MK-571 can increase the intracellular concentration of other drugs, a mechanism that has been explored to overcome multidrug resistance in cancer cells. sigmaaldrich.comprobes-drugs.org This dual activity allows researchers to use MK-571 to investigate the complex interplay between inflammatory signaling and drug transport mechanisms.

| Target | Action | Biological Consequence | Source |

| CysLT1 Receptor | Potent, selective antagonist | Inhibition of inflammatory and asthmatic responses | abcam.comsigmaaldrich.comcaymanchem.com |

| MRP1 (ABCC1) | Potent inhibitor | Modulation of drug disposition, reversal of multidrug resistance | sigmaaldrich.commedchemexpress.com |

| MRP4 (ABCC4) | Inhibitor | Inhibition of cellular efflux | medchemexpress.com |

Integration of Omics Approaches in MK-571 Research for Systems-Level Understanding

Future research on MK-571 and its deuterated derivatives stands to benefit significantly from the integration of multi-omics approaches. jmb.or.kr Omics technologies—such as genomics, transcriptomics, proteomics, and metabolomics—provide a comprehensive, systems-level view of biological processes by analyzing the entire complement of genes, RNA transcripts, proteins, or metabolites in a cell or organism. frontiersin.orgnih.govcsic.es

Applying these approaches to MK-571 research could unravel the full spectrum of its molecular effects beyond its primary targets. For instance:

Transcriptomics (RNA-seq) could identify all genes whose expression is altered by MK-571 treatment, revealing entire signaling pathways affected by CysLTR1 or MRP1 modulation. nih.gov

Proteomics could provide a large-scale analysis of protein expression changes, identifying novel protein interactions or downstream effectors of MK-571's action. csic.esnih.gov

Metabolomics could map the changes in cellular metabolism that occur following receptor or transporter inhibition, offering insights into the functional consequences of the compound's activity. frontiersin.org

By integrating these different layers of omics data, researchers can build comprehensive models of MK-571's mechanism of action. jmb.or.krnih.gov This holistic understanding is essential for elucidating complex phenomena like its anti-HCV activity, identifying new therapeutic applications, and predicting off-target effects. A multi-omics strategy would move the study of MK-571 beyond a single-target focus to a broader, systems-level perspective, aligning with modern trends in pharmacological research. nih.gov

Q & A

Q. Methodology :

- Use additive study designs where MK-571-d6 is administered prior to β2-agonists (e.g., inhaled albuterol at 5–6 hours post-infusion).

- Measure cumulative FEV1 changes to assess synergism. reported additive bronchodilation, suggesting complementary mechanisms .

- Include pharmacokinetic profiling to rule out metabolic interactions.

Advanced: What analytical strategies are recommended for quantifying this compound in biological matrices?

Q. Best Practices :

- Use LC-MS/MS with deuterated internal standards (e.g., MK-571-d6 itself) to enhance precision.

- Validate methods per ICH guidelines , including:

- Stability testing (e.g., 4-day solution stability to accommodate batch analyses) .

- Minimized dilution steps during sample preparation to reduce error propagation .

- Report results referenced to the free base form using appropriate conversion factors .

Advanced: How can contradictions in efficacy data across studies be resolved?

Q. Approach :

- Compare patient cohorts : Baseline FEV1 correlates with MK-571 response (r = -0.73; p = 0.007) .

- Evaluate dosage regimens : Higher baseline obstruction may require adjusted dosing.

- Analyze co-administered therapies : showed additive effects with albuterol, which may mask standalone efficacy in some designs .

Basic: What are the recommended synthesis and characterization protocols for this compound?

Q. Synthesis :

- Deuterium incorporation via hydrogen-deuterium exchange under controlled conditions.

- Purification : Use preparative HPLC to isolate the sodium salt form.

Characterization : - NMR and high-resolution mass spectrometry to confirm deuteration efficiency and purity.

- Solubility testing in physiological buffers to ensure compatibility with in vivo models .

Advanced: How can researchers optimize dosing parameters for preclinical models?

Q. Strategies :

- Conduct dose-response studies in murine asthma models, adjusting for metabolic differences (e.g., higher clearance rates).

- Use provocation challenges (e.g., methacholine or exercise) to determine time-to-peak effect. used pretreatment 20 minutes before exercise .

- Monitor plasma half-life to align dosing intervals with receptor occupancy.

Advanced: What approaches are used to assess off-target effects of MK-571-d6?

Q. Methodology :

- Receptor profiling assays : Screen against related leukotriene receptors (e.g., LTB4, cysteinyl leukotrienes) to confirm selectivity.

- Gene expression analysis : Evaluate downstream inflammatory markers (e.g., IL-5, IL-13) in bronchial biopsies .

Basic: How is this compound administered in human trials?

Q. Protocol :

- Intravenous infusion over 6 hours (e.g., 160 mg total dose) to maintain steady-state concentrations .

- Timing : Pretreatment 20 minutes before bronchoconstriction stimuli (e.g., exercise) .

Advanced: What translational challenges exist when extrapolating MK-571-d6 data to chronic asthma models?

Q. Considerations :

- Long-term toxicity : No chronic data exists; propose 6-month rodent studies with histopathological lung analysis.

- Inflammatory endpoints : Track eosinophil counts and mucus production alongside FEV1.

- Drug resistance : Monitor LTD4 receptor expression changes after prolonged exposure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.